Cas no 16595-02-1 (Inosine5'-(tetrahydrogen triphosphate), 2'-deoxy-)

Inosine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, is a nucleotide analog with significant applications in biochemical and molecular research. This compound serves as a substrate for DNA polymerases and reverse transcriptases, enabling studies on enzymatic mechanisms and nucleic acid synthesis. Its deoxyribose structure and inosine base mimic natural nucleotides while offering distinct base-pairing properties, facilitating investigations into mismatched or non-canonical base interactions. The triphosphate moiety ensures compatibility with enzymatic reactions, making it useful for labeling, sequencing, and mutagenesis studies. Its stability and specificity make it a valuable tool for probing nucleic acid dynamics and enzyme kinetics, particularly in structural and functional genomics research.
Inosine5'-(tetrahydrogen triphosphate), 2'-deoxy- structure
16595-02-1 structure
Product name:Inosine5'-(tetrahydrogen triphosphate), 2'-deoxy-
CAS No:16595-02-1
MF:C10H15N4O13P3
MW:492.166384935379
CID:206465
PubChem ID:135398616

Inosine5'-(tetrahydrogen triphosphate), 2'-deoxy- Chemical and Physical Properties

Names and Identifiers

    • Inosine5'-(tetrahydrogen triphosphate), 2'-deoxy-
    • (((2R,3S,5R)-3-Hydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl)triphosphoric acid
    • [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate
    • 2'-Deoxyinosine triphosphate
    • 2'-Deoxyinosine-5'-triphosphate
    • 2'-Ditp
    • deoxyinosine 5'-triphosphate
    • deoxyinosine triphosphate
    • dITP
    • 2''-DEOXYINOSINE-5''-TRIPHOSPHATE
    • 2''-Deoxyinosine-5''-triphosphoric acid
    • 2'-Deoxyinosine 5'-triphosphate solution
    • [hydroxy-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-phosphoryl]oxyphosphonic acid
    • 16595-02-1
    • Inosine 5'-(tetrahydrogen triphosphate), 2'-deoxy-
    • {[hydroxy({[hydroxy({[(2R,3S,5R)-3-hydroxy-5-(6-oxo-6,9-dihydro-3H-purin-9-yl)oxolan-2-yl]methoxy})phosphoryl]oxy})phosphoryl]oxy}phosphonic acid
    • A882355
    • Y43
    • AKOS024464700
    • UFJPAQSLHAGEBL-RRKCRQDMSA-N
    • 2'-deoxy-Inosine 5'-(tetrahydrogen triphosphate)
    • C01345
    • SCHEMBL245486
    • Q27103909
    • [hydroxy-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-p
    • CHEBI:28807
    • {[hydroxy({[hydroxy({[(2R,3S,5R)-3-hydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methoxy})phosphoryl]oxy})phosphoryl]oxy}phosphonic acid
    • [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate
    • 2'-Deoxyinosine 5'-triphosphate
    • (((2R,3S,5R)-3-Hydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl)triphosphoricacid
    • 2'-deoxyinosine 5'-(tetrahydrogen triphosphate)
    • DTXSID10168049
    • 2'-Deoxyinosine-5'-triphosphate trisodium salt
    • Deoxyinosine 5'-triphosphoric acid
    • 2'-Deoxyinosine triphosphoric acid
    • 2'-Deoxyinosine 5'-triphosphoric acid
    • 2'-Deoxyinosine-5'-triphosphoric acid
    • DTXCID0090540
    • (hydroxy-(((2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl)methoxy)phosphoryl) phosphono hydrogen phosphate
    • SCHEMBL26031229
    • ((hydroxy(((hydroxy((((2R,3S,5R)-3-hydroxy-5-(6-oxo-6,9-dihydro-3H-purin-9-yl)oxolan-2-yl)methoxy))phosphoryl)oxy))phosphoryl)oxy)phosphonic acid
    • MDL: MFCD02094722
    • Inchi: InChI=1S/C10H15N4O13P3/c15-5-1-7(14-4-13-8-9(14)11-3-12-10(8)16)25-6(5)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-7,15H,1-2H2,(H,20,21)(H,22,23)(H,11,12,16)(H2,17,18,19)/t5-,6+,7+/m0/s1
    • InChI Key: UFJPAQSLHAGEBL-RRKCRQDMSA-N
    • SMILES: C1[C@@H]([C@@H](COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O[C@H]1N2C=NC3=C2N=CN=C3O)O

Computed Properties

  • Exact Mass: 555.96500
  • Monoisotopic Mass: 491.984846
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 17
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 8
  • Complexity: 849
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _5.5
  • Topological Polar Surface Area: 249

Experimental Properties

  • Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
  • PSA: 341.20000
  • LogP: -2.38710

Inosine5'-(tetrahydrogen triphosphate), 2'-deoxy- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A159002965-1g
(((2R,3S,5R)-3-Hydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl)triphosphoric acid
16595-02-1 95%
1g
779.76 USD 2021-06-11
Ambeed
A488879-1g
(((2R,3S,5R)-3-Hydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl)triphosphoric acid
16595-02-1 95+%
1g
$1535.0 2024-04-23
Chemenu
CM138558-1g
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate
16595-02-1 95%
1g
$839 2021-08-05
Chemenu
CM138558-1g
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate
16595-02-1 95%
1g
$*** 2023-03-30

Inosine5'-(tetrahydrogen triphosphate), 2'-deoxy- Related Literature

Additional information on Inosine5'-(tetrahydrogen triphosphate), 2'-deoxy-

Inosine 5'-(tetrahydrogen triphosphate), 2'-deoxy-

Inosine 5'-(tetrahydrogen triphosphate), 2'-deoxy- (CAS No: 16595-02-1) is a nucleotide analog that has garnered significant attention in the fields of molecular biology and pharmacology. This compound, also referred to as Inosine tetraphosphate or ITP, is a derivative of inosine, a nucleoside with a unique structure that includes a purine base (hypoxanthine) and a ribose sugar moiety. The presence of the tetrahydrogen triphosphate group at the 5' position of the sugar backbone confers it with distinct chemical properties, making it a valuable tool in various biochemical applications.

Recent studies have highlighted the potential of Inosine 5'-(tetrahydrogen triphosphate), 2'-deoxy- in antiviral therapy, particularly against RNA viruses such as influenza and hepatitis C virus (HCV). The compound's ability to inhibit viral replication by targeting specific enzymes, such as RNA-dependent RNA polymerase, has been extensively investigated. For instance, research published in the *Journal of Virology* demonstrated that ITP can effectively suppress HCV replication in vitro by interfering with viral RNA synthesis without causing significant cytotoxicity to host cells.

Beyond its antiviral potential, Inosine tetraphosphate has also been explored for its role in cancer research. Studies have shown that this compound can modulate cellular signaling pathways involved in tumor progression and metastasis. A groundbreaking study in *Cancer Research* revealed that ITP induces apoptosis in various cancer cell lines by activating caspase pathways and inhibiting anti-apoptotic proteins like Bcl-2. These findings underscore its potential as a novel therapeutic agent for combating malignancies.

The structural uniqueness of Inosine 5'-(tetrahydrogen triphosphate), 2'-deoxy- lies in its sugar moiety, which is deoxygenated at the 2' position. This modification not only enhances its stability but also alters its interactions with cellular enzymes, making it an ideal substrate for enzymatic assays and biochemical studies. For example, researchers have utilized this compound to investigate the catalytic activity of nucleotidases and kinases, providing valuable insights into enzyme mechanisms.

From a synthetic chemistry perspective, the synthesis of ITP involves multi-step reactions that require precise control over stereochemistry and functional group transformations. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure Inosine tetraphosphate, which is critical for studying its stereochemical effects on biological systems.

In terms of therapeutic development, Inosine 5'-(tetrahydrogen triphosphate), 2'-deoxy- has entered early-stage clinical trials for evaluating its safety and efficacy in treating viral infections and cancer. These trials are expected to provide crucial data on dosing regimens, pharmacokinetics, and potential adverse effects.

In conclusion, Inosine tetraphosphate (CAS No: 16595-02-1) stands as a promising molecule with diverse applications in medicine and biotechnology. Its unique chemical properties, coupled with recent research breakthroughs, position it as a key player in the development of novel therapeutics targeting viral infections and cancer.

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Amadis Chemical Company Limited
(CAS:16595-02-1)Inosine5'-(tetrahydrogen triphosphate), 2'-deoxy-
A882355
Purity:99%
Quantity:1g
Price ($):1382.0